5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Overview
Description
The compound "5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structural characterization, and chemical properties. These compounds are generally within the realm of heterocyclic chemistry, which includes oxazoles, triazoles, and other nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the use of "click chemistry" for the construction of triazole rings, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Another method includes the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate to yield ethyl 1,2,4-triazole-3-carboxylates . Additionally, palladium-catalyzed reactions have been employed for the alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate . These methods highlight the versatility and efficiency of modern synthetic approaches to heterocyclic compounds.
Molecular Structure Analysis
Structural and spectral characterization is crucial for understanding the properties of these compounds. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was characterized by X-ray crystallography, revealing its triclinic space group and unit cell parameters . Similarly, the novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by single-crystal X-ray diffraction, which provided insights into its molecular arrangement and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be diverse. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photochemical synthesis routes . The direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides under palladium catalysis also exemplify the types of chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their molecular structure. For instance, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates were studied, revealing their potential as singlet-oxygen sensitizers . The NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives provided detailed information on their electronic structure and molecular dynamics .
Scientific Research Applications
Synthesis and Derivatives
Synthesis Methods : Various methods for synthesizing derivatives of oxazole-4-carboxylic acid esters, including 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, have been developed. These methods involve reactions such as cyclocondensation and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones (Tormyshev et al., 2006).
Chemical Transformations : Synthesis of oxazole derivatives involves various chemical transformations, such as SN2 cyclization of N-Boc-β-amino alcohols and subsequent base-induced conversions to form various substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates (Madhusudhan et al., 2003).
Pharmaceutical Applications
- Potential Antimicrobial Agents : Some derivatives of oxazole, including those similar to 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, show promise as antimicrobial agents. These compounds have been designed and synthesized for this purpose, demonstrating significant anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).
Industrial Applications
- Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid medium. These studies are crucial for understanding the applications of such compounds in industrial settings (Rahmani et al., 2018).
Safety And Hazards
Future Directions
Oxazole and its derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted increasing attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, future research may focus on the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNATITQUEJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543383 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
91569-55-0 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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